3-(Dibromomethyl)-1,2-benzisoxazole
CAS No.: 867040-02-6
Cat. No.: VC20759478
Molecular Formula: C8H5Br2NO
Molecular Weight: 290.94 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 867040-02-6 |
---|---|
Molecular Formula | C8H5Br2NO |
Molecular Weight | 290.94 g/mol |
IUPAC Name | 3-(dibromomethyl)-1,2-benzoxazole |
Standard InChI | InChI=1S/C8H5Br2NO/c9-8(10)7-5-3-1-2-4-6(5)12-11-7/h1-4,8H |
Standard InChI Key | VAIXOPJFGVYDBK-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=NO2)C(Br)Br |
Canonical SMILES | C1=CC=C2C(=C1)C(=NO2)C(Br)Br |
Overview of 3-(Dibromomethyl)-1,2-benzisoxazole
3-(Dibromomethyl)-1,2-benzisoxazole is a heterocyclic organic compound characterized by its unique structure, which includes a benzene ring fused to an isoxazole ring with two bromomethyl groups attached at the third position. Its molecular formula is
, and it has a molar mass of 290.94 g/mol. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its versatile reactivity and potential biological activities.
Synthesis Methods
The synthesis of 3-(dibromomethyl)-1,2-benzisoxazole typically involves the bromination of 1,2-benzisoxazole using various reagents and conditions. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator under reflux conditions.
Table 2: Synthesis Pathways
Reaction Type | Reagents/Conditions | Product(s) |
---|---|---|
Bromomethylation | 1,2-benzisoxazole + NBS + AIBN | 3-(Dibromomethyl)-1,2-benzisoxazole |
Sulfamoylation | This compound + Sodium bisulfite | Derivatives of sulfamoylmethyl benzisoxazole |
Chlorination | This compound + Chlorinating agents | Various chlorinated derivatives |
Chemical Reactivity
3-(Dibromomethyl)-1,2-benzisoxazole exhibits various chemical reactivities, primarily due to the electrophilic nature of the bromomethyl groups. These groups can participate in nucleophilic substitution reactions with various nucleophiles.
Types of Reactions:
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Nucleophilic Substitution: The bromomethyl groups can be replaced by nucleophiles such as amines and thiols.
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Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.
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Reduction: The dibromomethyl group can be reduced to a methyl group.
Common Reactants and Conditions:
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Nucleophilic Substitution: Sodium azide or potassium thiocyanate in polar aprotic solvents like DMF or DMSO.
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Oxidation: Potassium permanganate or chromium trioxide under acidic or basic conditions.
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Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Biological Activity
The biological activities of 3-(dibromomethyl)-1,2-benzisoxazole have been explored in various studies, indicating potential applications in drug development. Its derivatives have shown promise for anticonvulsant and antimicrobial properties.
Notable Findings:
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The compound has been reported to exhibit significant antimicrobial activity.
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Its derivatives have been investigated for their effects on central nervous system disorders.
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